N-Methyl-N-piperidin-3-yl-acetamide

Description

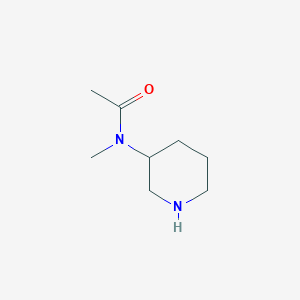

N-Methyl-N-piperidin-3-yl-acetamide (CAS: 1228948-07-9) is a piperidine-derived acetamide with the molecular formula C₈H₁₆N₂O and a molecular weight of 156.23 g/mol . Structurally, it features a piperidin-3-yl group linked to an acetamide backbone, with a methyl substituent on the nitrogen atom. Key synonyms include (S)-N-Methyl-N-piperidin-3-yl-acetamide and N-Methyl-N-[(3S)-3-piperidinyl]acetamide .

Properties

IUPAC Name |

N-methyl-N-piperidin-3-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-7(11)10(2)8-4-3-5-9-6-8/h8-9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRYLJOLAPLXTEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)C1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70625683 | |

| Record name | N-Methyl-N-(piperidin-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863248-45-7 | |

| Record name | N-Methyl-N-(piperidin-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-N-piperidin-3-yl-acetamide typically involves the reaction of piperidine with acetic anhydride and methylamine. The reaction conditions often include:

Temperature: Room temperature

Solvent: Anhydrous conditions to prevent hydrolysis

Catalyst: Acid catalysts like hydrochloric acid can be used to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include:

Raw Materials: Piperidine, acetic anhydride, and methylamine

Reaction Conditions: Controlled temperature and pressure to optimize yield

Purification: Techniques like distillation or crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: N-Methyl-N-piperidin-3-yl-acetamide undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert it to secondary amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or peracids under mild conditions.

Reduction: Catalytic hydrogenation using palladium or nickel catalysts.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: this compound N-oxide

Reduction: N-Methyl-N-piperidin-3-yl-amine

Substitution: Various substituted acetamides depending on the reagents used.

Scientific Research Applications

N-Methyl-N-piperidin-3-yl-acetamide has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

Comparison with Similar Compounds

Structural Analysis

Backbone Similarities :

- All compounds share an acetamide core (CH₃CONR₂), but differ in nitrogen substituents. For example:

- This compound has a methyl and piperidin-3-yl group.

- (E)-N-(1-Ethylpiperidin-3-yl)-2-(hydroxyimino)acetamide includes an ethyl group and a hydroxyimino moiety, which enhances hydrogen-bonding capacity .

Ring Systems :

- Piperidine vs. Piperazine: N-Phenyl-2-(piperazin-1-yl)acetamide (piperazine ring) has two nitrogen atoms in its ring, increasing basicity compared to piperidine derivatives like the target compound .

- Pyridine Derivatives: Compounds such as N-(3-Hydroxypyridin-2-yl)acetamide () and N-(2-hydroxy-5-iodopyridin-3-yl)acetamide () feature aromatic pyridine rings with hydroxyl or halogen substituents, altering electronic properties.

Nitro groups (e.g., N-(3-Nitrophenyl)acetamide, ) increase electrophilicity and may influence redox activity.

Physicochemical Properties

- Polarity :

- Hydroxyl- or nitro-substituted derivatives (e.g., ) are more polar than the methyl-piperidine analogue, affecting solubility and bioavailability.

Biological Activity

N-Methyl-N-piperidin-3-yl-acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound possesses a piperidine ring with a methyl group attached to the nitrogen atom and an acetamide functional group. Its molecular formula is , with a molecular weight of approximately 156.23 g/mol. The structural characteristics of this compound facilitate interactions with various biological targets, particularly in the central nervous system.

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems and interact with specific receptors. Studies indicate that it may function as:

- Receptor Agonist/Antagonist : The compound shows potential as a ligand for G protein-coupled receptors (GPCRs), which are crucial in mediating various physiological responses.

- Enzyme Modulator : It may inhibit or activate enzymes involved in metabolic pathways, influencing cellular processes such as signal transduction and gene expression.

1. Analgesic Properties

Research suggests that this compound exhibits analgesic effects, potentially through modulation of pain pathways involving opioid receptors. This property makes it a candidate for developing pain management therapies.

2. Antidepressant Activity

Similar compounds have demonstrated antidepressant effects by modulating serotonin receptors. Preliminary studies indicate that this compound may share this activity, suggesting its potential in treating mood disorders.

3. Antimicrobial Effects

The compound has shown promising antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial protein synthesis and inhibiting biofilm formation, making it a candidate for further exploration in antimicrobial drug development.

Research Findings

A review of recent studies highlights the biological activity of this compound:

Case Study 1: Antimicrobial Activity

In a study investigating antimicrobial agents, this compound exhibited significant activity against Methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 62.5 μg/mL. This study emphasized the compound's potential as a new antimicrobial agent amid rising antibiotic resistance.

Case Study 2: Neurological Applications

Another research effort evaluated the compound's effects on pain modulation in animal models. Results indicated that this compound significantly reduced pain responses compared to control groups, suggesting its viability as an analgesic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.